Desmethyl Doxylamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKTWMJPOLLMMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221-70-1 |

Source

|

| Record name | Deschloro carbinoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCHLORO CARBINOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O977IVG217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Enigmatic Mechanistic Profile of Desmethyl Doxylamine: A Technical Guide for Researchers

Abstract

Desmethyl doxylamine, the principal N-demethylated metabolite of the first-generation antihistamine doxylamine, represents a pharmacologically significant entity with a presumed, yet not fully elucidated, mechanism of action. This in-depth technical guide synthesizes the current understanding of this compound, navigating the established pharmacology of its parent compound to project its molecular interactions and functional consequences. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive exploration of its anticipated receptor engagement, downstream signaling effects, and the requisite experimental frameworks for its definitive characterization.

Introduction: The Significance of a Primary Metabolite

Doxylamine, a widely utilized first-generation antihistamine for the management of insomnia and allergic conditions, undergoes extensive hepatic metabolism.[1] A primary metabolic pathway is N-demethylation, catalyzed by cytochrome P450 enzymes, leading to the formation of N-desmethyl doxylamine.[2] Understanding the intrinsic pharmacological activity of this major metabolite is paramount, as it likely contributes to the overall therapeutic and adverse effect profile of doxylamine. While specific pharmacological data for this compound is not extensively available in public literature, by examining the well-established mechanism of doxylamine and the known structure-activity relationships of similar compounds, we can construct a robust hypothesis regarding its mechanism of action.[2]

The Metabolic Genesis of this compound

Doxylamine is metabolized in the liver, primarily through the action of cytochrome P450 enzymes, with CYP2D6, CYP1A2, and CYP2C9 being key players. The metabolic process involves the removal of a methyl group from the tertiary amine of doxylamine, resulting in the formation of the secondary amine, N-desmethyl doxylamine. This biotransformation is a critical determinant of the pharmacokinetic profile of doxylamine and gives rise to a compound with the potential for its own distinct pharmacological activity.

Caption: Metabolic conversion of doxylamine to this compound.

Projected Mechanism of Action: A Dual-Target Engagement

Based on the pharmacology of doxylamine, this compound is anticipated to exert its effects through interaction with at least two key receptor systems: the histamine H1 receptor and muscarinic acetylcholine receptors.[1]

Histamine H1 Receptor: The Primary Target

Doxylamine is a potent antagonist or inverse agonist of the histamine H1 receptor.[1] This action competitively inhibits the binding of histamine, a key mediator of allergic and inflammatory responses. It is highly probable that this compound retains significant affinity for and activity at the H1 receptor.

-

Functional Activity: First-generation antihistamines, including doxylamine, often act as inverse agonists, reducing the basal activity of the H1 receptor even in the absence of histamine. It is plausible that this compound also functions as an inverse agonist, thereby contributing to the sedative and anti-allergic effects of doxylamine administration.

Caption: Workflow for a radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (e.g., antagonist, inverse agonist, partial agonist) of this compound at histamine H1 and muscarinic receptors.

Methodology (Example: Calcium Mobilization Assay for H1 Receptor):

-

Cell Culture: Culture cells stably expressing the human histamine H1 receptor.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells and incubate.

-

Agonist Stimulation: Stimulate the cells with a known H1 receptor agonist (e.g., histamine) at its EC80 concentration.

-

Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: To assess antagonist activity, plot the agonist response against the log concentration of this compound to determine the IC50. To assess inverse agonist activity, measure the effect of this compound on basal signaling in the absence of an agonist.

Data Presentation: A Comparative Pharmacological Profile

A comprehensive understanding of this compound's mechanism of action requires a direct comparison with its parent compound, doxylamine. The following table illustrates the type of data that should be generated and presented.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Doxylamine | Histamine H1 | [Hypothetical Value: 1-10] | Inverse Agonist |

| Muscarinic M1 | [Hypothetical Value: 50-150] | Antagonist | |

| Muscarinic M2 | [Hypothetical Value: 100-300] | Antagonist | |

| Muscarinic M3 | [Hypothetical Value: 80-250] | Antagonist | |

| Muscarinic M4 | [Hypothetical Value: 150-400] | Antagonist | |

| Muscarinic M5 | [Hypothetical Value: 200-500] | Antagonist | |

| This compound | Histamine H1 | To be determined | To be determined |

| Muscarinic M1 | To be determined | To be determined | |

| Muscarinic M2 | To be determined | To be determined | |

| Muscarinic M3 | To be determined | To be determined | |

| Muscarinic M4 | To be determined | To be determined | |

| Muscarinic M5 | To be determined | To be determined |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated through dedicated in vitro studies, a strong theoretical framework based on the pharmacology of its parent compound, doxylamine, can be established. It is highly probable that this compound functions as a histamine H1 receptor antagonist or inverse agonist and a muscarinic receptor antagonist. Future research should focus on generating robust quantitative data on its receptor binding affinities and functional activities to definitively characterize its pharmacological profile. Such studies will not only enhance our understanding of the overall effects of doxylamine but also provide valuable insights for the development of future therapeutics with improved efficacy and safety profiles.

References

-

Doxylamine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

Sur, C., Mallorga, P. J., Wittmann, M., Jacobson, M. A., Pascarella, D., Williams, J. B., ... & Conn, P. J. (2003). N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity. Proceedings of the National Academy of Sciences, 100(23), 13674-13679. Available from: [Link]

Sources

The Pharmacokinetics of Desmethyl Doxylamine in Plasma: An In-Depth Technical Guide

Foreword: Unveiling the Metabolite's Journey

Doxylamine, a first-generation antihistamine, has a long history of use in the management of insomnia and allergic rhinitis. Its metabolic fate within the human body, however, is a subject of intricate scientific inquiry. This guide provides a comprehensive technical exploration of the pharmacokinetics of N-desmethyl doxylamine, a primary and pharmacologically relevant metabolite of doxylamine. Understanding the plasma concentration profile of this metabolite is paramount for a complete comprehension of doxylamine's therapeutic efficacy and safety profile. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the metabolic pathways, analytical methodologies, and pharmacokinetic characteristics of N-desmethyl doxylamine.

The Metabolic Genesis of Desmethyl Doxylamine: A Cytochrome P450-Mediated Transformation

The biotransformation of doxylamine to N-desmethyl doxylamine is a critical event in its pharmacology, primarily occurring in the liver. This process is a classic example of Phase I metabolism, specifically N-demethylation, orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.

Doxylamine is metabolized in the liver, with the primary metabolites being N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.[1][2] The key enzymes responsible for this metabolic conversion are CYP2D6, CYP1A2, and CYP2C9.[1][2] N-demethylation represents a major metabolic route for doxylamine.[3] The enzymatic removal of a methyl group from the tertiary amine of the doxylamine molecule yields the secondary amine, N-desmethyl doxylamine. This transformation is depicted in the metabolic pathway diagram below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Doxylamine to Desmethyl Doxylamine

This guide provides a comprehensive, in-depth exploration of the in vitro metabolism of doxylamine, with a specific focus on its N-demethylation to desmethyl doxylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the enzymatic pathways, experimental design, and analytical methodologies that are crucial for understanding and characterizing this metabolic transformation. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and interpretation.

Introduction: The Significance of Doxylamine Metabolism

Doxylamine, a first-generation antihistamine, is widely utilized for its sedative and antiemetic properties. Its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway for doxylamine is hepatic N-demethylation, leading to the formation of its principal active metabolite, N-desmethyl doxylamine, and subsequently N,N-dithis compound. A thorough understanding of this metabolic conversion is paramount for predicting its pharmacokinetic profile, assessing potential safety liabilities, and informing clinical use.

The liver's cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for the metabolism of a vast array of xenobiotics, including doxylamine. Identifying the specific CYP isoforms responsible for doxylamine's N-demethylation is a critical step in drug development, a process known as reaction phenotyping. This knowledge allows for the prediction of metabolic drug-drug interactions and helps to explain inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes.

This guide will provide a detailed framework for investigating the in vitro N-demethylation of doxylamine, from the foundational enzymatic principles to detailed, field-proven experimental protocols and advanced analytical techniques.

The Enzymatic Machinery: Cytochrome P450-Mediated N-Demethylation

The conversion of doxylamine to this compound is a Phase I metabolic reaction, specifically an N-dealkylation, catalyzed by the cytochrome P450 system. While multiple CYP isoforms can contribute to the metabolism of a single compound, evidence suggests that the N-demethylation of doxylamine is primarily mediated by CYP2D6, CYP1A2, and CYP2C9 [1]. The N-demethylation of structurally similar compounds, such as codeine and hydrocodone, is also known to be catalyzed by CYP2D6 and CYP3A4, further supporting the likely involvement of these enzymes in doxylamine metabolism[2][3].

The process of N-demethylation involves the oxidation of the N-methyl group, leading to the formation of an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the demethylated amine (this compound) and formaldehyde. This reaction is dependent on the presence of NADPH as a reducing equivalent and molecular oxygen.

Caption: Metabolic pathway of doxylamine to N-desmethyl doxylamine.

Experimental Design: A Self-Validating Approach to Reaction Phenotyping

To elucidate the specific CYP isoforms responsible for doxylamine N-demethylation, a robust in vitro experimental strategy is required. This typically involves a multi-pronged approach using human liver microsomes (HLM), recombinant human CYP isoforms (rCYPs), and specific chemical inhibitors.

The Cornerstone: Human Liver Microsomes (HLM)

HLM are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP enzymes, making them a cornerstone for in vitro metabolism studies[4]. Pooled HLM from multiple donors are often used to average out inter-individual variability.

The Power of Specificity: Recombinant Human CYP Isoforms (rCYPs)

To pinpoint the contribution of individual CYP enzymes, doxylamine is incubated with a panel of commercially available rCYPs expressed in a system devoid of other drug-metabolizing enzymes, such as insect cells[2][4][5]. This allows for the direct assessment of each isoform's capacity to metabolize the drug.

The Confirmatory Step: Chemical Inhibition Studies

The use of selective chemical inhibitors for specific CYP isoforms in HLM incubations provides confirmatory evidence. A significant reduction in the formation of this compound in the presence of a specific inhibitor implicates that particular CYP in the metabolic pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating appropriate controls and providing a clear rationale for each step.

Protocol 1: Doxylamine N-Demethylation Assay in Human Liver Microsomes

This protocol establishes the baseline metabolic activity in a complex, physiologically relevant system.

Materials:

-

Doxylamine succinate

-

Pooled Human Liver Microsomes (HLM)

-

0.5 M Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., doxylamine-d5)

Procedure:

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing:

-

Potassium phosphate buffer (to final volume)

-

HLM (final concentration of 0.5 mg/mL)

-

Doxylamine (final concentration of 1 µM)

-

-

-

Pre-incubation:

-

Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation is typically 200 µL.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The linearity of the reaction should be established in preliminary experiments.

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This step serves to precipitate the microsomal proteins and halt enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures vigorously.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Controls:

-

No NADPH: To confirm that the metabolism is NADPH-dependent.

-

Time Zero: To determine the baseline levels of doxylamine and any potential interfering peaks.

-

Heat-inactivated HLM: To ensure that the observed metabolism is enzymatic.

Caption: Workflow for Doxylamine Metabolism Assay in HLM.

Protocol 2: Reaction Phenotyping with Recombinant CYP Isoforms and Chemical Inhibitors

This protocol identifies the specific CYP enzymes involved in doxylamine N-demethylation.

Part A: Recombinant CYP Isoforms

Procedure:

-

Follow the procedure outlined in Protocol 4.1, replacing HLM with individual recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at an appropriate concentration (e.g., 25 pmol/mL).

-

Include a control incubation with a control protein preparation that does not contain the CYP enzyme to account for any non-enzymatic degradation.

Part B: Chemical Inhibition in HLM

Procedure:

-

Follow the procedure outlined in Protocol 4.1.

-

During the pre-incubation step, add a selective chemical inhibitor for each CYP isoform to be tested. The inhibitor should be at a concentration known to cause maximal inhibition without significant off-target effects.

-

Include a vehicle control (without inhibitor) to represent 100% activity.

Table 1: Selective Chemical Inhibitors for Major CYP Isoforms

| CYP Isoform | Selective Inhibitor | Typical Concentration |

| CYP1A2 | Furafylline | 10 µM |

| CYP2C9 | Sulfaphenazole | 10 µM |

| CYP2D6 | Quinidine | 1 µM |

| CYP3A4 | Ketoconazole | 1 µM |

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.

Protocol 3: Simultaneous Quantification of Doxylamine and this compound

Instrumentation:

-

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to separate doxylamine and this compound from matrix components.

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Doxylamine | 271.2 | 182.1 |

| This compound | 257.2 | 168.1 |

| Doxylamine-d5 (IS) | 276.2 | 187.1 |

Note: MRM transitions should be optimized for the specific instrument being used.

Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding matrix (e.g., incubation buffer with terminated microsomes).

Data Interpretation and Presentation

The results from the reaction phenotyping experiments should be presented in a clear and comparative manner.

Recombinant CYP Isoform Data

The rate of this compound formation by each rCYP isoform should be calculated and presented graphically to visualize the relative contribution of each enzyme.

Chemical Inhibition Data

The percentage of inhibition of this compound formation in the presence of each chemical inhibitor should be calculated relative to the vehicle control.

Table 2: Example Data from Reaction Phenotyping of Doxylamine N-Demethylation

| Experiment Type | Condition | Rate of this compound Formation (pmol/min/mg protein) | % Contribution / % Inhibition |

| Recombinant CYPs | CYP1A2 | 5.2 | 20% |

| CYP2C9 | 3.9 | 15% | |

| CYP2D6 | 15.6 | 60% | |

| CYP3A4 | 1.3 | 5% | |

| Other CYPs | < 0.5 | < 2% | |

| Chemical Inhibition | Vehicle Control (HLM) | 25.8 | 0% |

| + Quinidine (CYP2D6) | 10.1 | 61% | |

| + Furafylline (CYP1A2) | 20.4 | 21% | |

| + Sulfaphenazole (CYP2C9) | 22.2 | 14% | |

| + Ketoconazole (CYP3A4) | 24.5 | 5% |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This technical guide has provided a comprehensive framework for the in vitro investigation of doxylamine N-demethylation to this compound. By integrating experiments with human liver microsomes, recombinant CYP isoforms, and specific chemical inhibitors, researchers can confidently identify the key enzymatic players in this metabolic pathway. The detailed protocols for both the metabolic incubations and the LC-MS/MS analysis offer a robust and self-validating system for generating high-quality, reproducible data. A thorough understanding of doxylamine's metabolism is essential for its continued safe and effective use in a clinical setting.

References

-

CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Hijazi, Y., & Boulieu, R. (2002). Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes. Drug Metabolism and Disposition, 30(7), 853-858. Retrieved January 25, 2026, from [Link]

-

Chen, Y., & Liu, L. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 219, 114984. Retrieved January 25, 2026, from [Link]

-

Ogilvie, B. W., & Parkinson, A. (2006). Cytochrome P450 reaction-phenotyping: an industrial perspective. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 631-649. Retrieved January 25, 2026, from [Link]

-

Caraco, Y., Tateishi, T., & Wood, A. J. (1995). Different Effects of Inhibitors on the O- And N-demethylation of Codeine in Human Liver Microsomes. British Journal of Clinical Pharmacology, 40(2), 117-122. Retrieved January 25, 2026, from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 25, 2026, from [Link]

-

Wang, J. S., & Liu, C. (2014). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Methods in Molecular Biology, 1113, 77-88. Retrieved January 25, 2026, from [Link]

-

Brown, H. S., & Hyland, R. (2007). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. Drug Metabolism and Disposition, 35(11), 2099-2108. Retrieved January 25, 2026, from [Link]

-

Acute Porphyria Drugs Database. (n.d.). R06AA09 - Doxylamine. Retrieved January 25, 2026, from [Link]

-

Oduwole, O., & Onyeji, C. O. (2019). Dextromethorphan O-and N-demethylation pathways catalyzed by CYP2D6 and CYP3A4/5. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Hanna, I., & Racha, R. (2012). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Methods in Molecular Biology, 889, 245-257. Retrieved January 25, 2026, from [Link]

-

Davydov, D. R., & Davydova, N. Y. (2021). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. International Journal of Molecular Sciences, 22(16), 8829. Retrieved January 25, 2026, from [Link]

-

BioIVT. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies. Retrieved January 25, 2026, from [Link]

-

Otton, S. V., Schadel, M., & Cheung, S. W. (1993). CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. British Journal of Clinical Pharmacology, 35(1), 73-78. Retrieved January 25, 2026, from [Link]

Sources

Desmethyl Doxylamine: An In-Depth Technical Guide on the Primary Metabolite of Doxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine, a first-generation antihistamine, is extensively metabolized in the liver, primarily through N-demethylation, to form its principal active metabolite, Desmethyl Doxylamine (N-desmethyldoxylamine). This technical guide provides a comprehensive overview of the formation, pharmacokinetic profile, pharmacodynamic activity, and analytical quantification of this compound. As a pharmacologically active metabolite, understanding its properties is crucial for a complete characterization of the therapeutic and adverse effects of doxylamine. This document synthesizes current knowledge to offer field-proven insights and detailed methodologies for researchers and professionals in drug development.

Introduction: The Metabolic Fate of Doxylamine

Doxylamine is a widely used over-the-counter medication for the treatment of insomnia, allergic rhinitis, and, in combination with pyridoxine, nausea and vomiting during pregnancy.[1][2] Its therapeutic effects are primarily attributed to its antagonism of the histamine H1 receptor and, to a lesser extent, muscarinic acetylcholine receptors.[1][3][4] The clinical profile of doxylamine is not solely dependent on the parent compound; its metabolic products play a significant role.

Doxylamine undergoes extensive hepatic metabolism, with N-demethylation being a primary pathway.[4] This process, catalyzed by cytochrome P450 (CYP) enzymes, leads to the formation of N-desmethyldoxylamine and, subsequently, N,N-didesmethyldoxylamine.[4] this compound is a major metabolite and is pharmacologically active, contributing to the overall sedative and anticholinergic effects of the parent drug.[4]

This guide will delve into the critical aspects of this compound, providing a foundational understanding for its study in the context of doxylamine's pharmacology and toxicology.

The Biotransformation of Doxylamine to this compound

The conversion of doxylamine to this compound is a crucial step in its metabolism, influencing the duration and intensity of its effects.

The Role of Cytochrome P450 Enzymes

The N-demethylation of doxylamine is primarily mediated by the hepatic cytochrome P450 system.[5] In vitro studies with human liver microsomes have identified CYP2D6, CYP1A2, and CYP2C9 as the key enzymes responsible for this biotransformation.[5] The involvement of these polymorphic enzymes suggests that the rate of this compound formation can vary significantly among individuals, potentially impacting both efficacy and susceptibility to adverse effects.

Metabolic Pathway

The metabolic cascade begins with the removal of one methyl group from the tertiary amine of doxylamine, yielding the secondary amine, this compound. This metabolite can then undergo further N-demethylation to form N,N-didesmethyldoxylamine. Both this compound and its successor can also be acetylated to their respective N-acetyl conjugates, which have been identified in human urine.[6][7]

Pharmacological Profile of this compound

While specific pharmacological data for this compound is less abundant than for its parent compound, it is understood to retain significant activity at the histamine H1 and muscarinic receptors.

Histamine H1 Receptor Antagonism

As a structurally similar compound to doxylamine, this compound is a competitive antagonist of the histamine H1 receptor.[4] This action is responsible for its antihistaminergic and sedative properties. The sedative effects of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and block H1 receptors in the central nervous system.[1][8] The contribution of this compound to the overall sedative profile of doxylamine is an important consideration in clinical practice.

Anticholinergic Activity

Doxylamine and its metabolites also exhibit anticholinergic properties by acting as antagonists at muscarinic acetylcholine receptors.[1][3] This activity is responsible for common side effects such as dry mouth, urinary retention, and blurred vision.[9] The relative potency of this compound at different muscarinic receptor subtypes compared to doxylamine has not been extensively characterized but is presumed to contribute to the overall anticholinergic burden.

Stereoselectivity

Doxylamine is a chiral compound, and its (S)-enantiomer is reported to be the more pharmacologically active form.[4] Consequently, it is likely that the (S)-enantiomer of this compound is also the more potent enantiomer.[4] The stereoselective metabolism of doxylamine and the distinct pharmacological profiles of the resulting this compound enantiomers are areas requiring further investigation to fully understand the drug's in vivo effects.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is intrinsically linked to that of its parent drug.

Absorption and Distribution

Following oral administration, doxylamine is readily absorbed from the gastrointestinal tract.[3] this compound is subsequently formed in the liver and distributed throughout the body. Due to its lipophilic nature, it is expected to have a significant volume of distribution.

Metabolism and Excretion

As a primary metabolite, the concentration-time profile of this compound is dependent on the rate of its formation from doxylamine and its own elimination. Studies in rhesus monkeys have shown that the plasma elimination of this compound is slower at higher doses of doxylamine, suggesting potential saturation of metabolic pathways.[5] this compound and its conjugates are primarily excreted in the urine.[10]

| Parameter | Doxylamine | This compound |

| Formation | - | Primary metabolite of doxylamine via N-demethylation[4] |

| Key Enzymes | CYP2D6, CYP1A2, CYP2C9[5] | - |

| Half-life (t½) | ~10-12 hours[5] | Slower elimination at higher doxylamine doses[5] |

| Excretion | Urine and feces[5] | Primarily urine[10] |

Table 1: Comparative Pharmacokinetic Parameters of Doxylamine and this compound.

Analytical Methodologies for the Quantification of this compound

Accurate and sensitive analytical methods are essential for the pharmacokinetic and toxicological assessment of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification in biological matrices.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Protein precipitation is a common and effective method for plasma samples.

Experimental Protocol: Protein Precipitation for Plasma Samples

-

To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., doxylamine-d5).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the selectivity and sensitivity required for the quantification of this compound at low concentrations in complex biological matrices.

Recommended Starting LC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is suitable for retaining and separating this compound from other components.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate with 0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[11]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is preferred for the analysis of this compound.

-

Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM). The expected precursor ion [M+H]⁺ for this compound is approximately m/z 257.2. A plausible product ion, based on the fragmentation of doxylamine, could be around m/z 182.0. However, it is crucial to optimize these transitions by infusing a certified reference standard of this compound.

| Parameter | Recommended Condition |

| LC Column | C18 Reversed-Phase |

| Mobile Phase A | 20 mM Ammonium Acetate with 0.2% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | ~257.2 |

| Product Ion (m/z) | ~182.0 (to be optimized) |

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis of this compound.

Clinical Significance and Future Directions

The formation of this compound has important clinical implications. Its contribution to both the therapeutic sedative effects and the adverse anticholinergic effects of doxylamine highlights the need for a comprehensive understanding of its pharmacology. Individual variations in the activity of CYP enzymes responsible for doxylamine metabolism can lead to differences in the ratio of parent drug to metabolite, potentially explaining inter-individual differences in response and tolerability.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the binding affinities (Ki values) of this compound enantiomers at histamine H1 and muscarinic receptors to quantify their potency relative to doxylamine.

-

Detailed Pharmacokinetic Modeling: Developing robust pharmacokinetic models that incorporate the formation and elimination of this compound to better predict the overall exposure and response to doxylamine.

-

Pharmacogenomic Studies: Investigating the impact of genetic polymorphisms in CYP2D6, CYP1A2, and CYP2C9 on the metabolic ratio of doxylamine to this compound and the resulting clinical outcomes.

Conclusion

This compound is a primary and pharmacologically active metabolite of doxylamine, playing a significant role in its overall clinical profile. A thorough understanding of its formation, pharmacokinetics, and pharmacodynamics is essential for researchers, scientists, and drug development professionals. The methodologies and insights provided in this technical guide serve as a valuable resource for the continued investigation of this important metabolite and its contribution to the therapeutic and adverse effects of doxylamine.

References

-

Khan, S., & Tivakaran, V. S. (2023). Doxylamine. In StatPearls. StatPearls Publishing. [Link]

-

Patsnap. (2024). What is the mechanism of Doxylamine Succinate? Synapse. [Link]

-

Apotex Inc. (2024). Doxylamine succinate, Pyridoxine hydrochloride Delayed release Tablets. [Link]

-

Zhang, H., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 219, 114984. [Link]

-

Mut, L., Grobosch, T., & Binscheck, T. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. [Link]

-

Ganes, D. A., & Midha, K. K. (1987). Identification of in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(5), 633–642. [Link]

-

National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem. [Link]

-

D'Agostino, G., et al. (2021). Doxylamine Pharmacology. StatPearls. [Link]

-

European Journal of Pharmaceutical Sciences. (2023). Comparative dissolution profiles of two anti-emetic delayed release dosage forms of doxylamine and pyridoxine: Xonvea® tablets vs. Cariban® capsules. [Link]

-

Korfmacher, W. A., et al. (1988). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & Environmental Mass Spectrometry, 15(9), 501–508. [Link]

-

Holder, C. L., et al. (1987). Identification of two glucuronide metabolites of doxylamine via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & Environmental Mass Spectrometry, 14(11), 631–637. [Link]

-

Wikipedia. (n.d.). Doxylamine. [Link]

-

Slikker, W., et al. (1989). Pharmacokinetics of doxylamine, a component of Bendectin, in the rhesus monkey. Reproductive Toxicology, 3(3), 187–196. [Link]

Sources

- 1. What is the mechanism of Doxylamine Succinate? [synapse.patsnap.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Doxylamine - Wikipedia [en.wikipedia.org]

- 6. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]

Chemical and physical properties of Desmethyl Doxylamine

An In-depth Technical Guide to the Chemical and Physical Properties of N-Desmethyl Doxylamine

Executive Summary

N-Desmethyl Doxylamine is the primary active metabolite of Doxylamine, a first-generation antihistamine widely utilized for its sedative and antiemetic properties.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of this metabolite's physicochemical properties is paramount. Its profile directly influences drug metabolism and pharmacokinetic (DMPK) studies, the development of robust analytical methods, and the quality control of Doxylamine-based pharmaceuticals.[1] This guide provides an in-depth analysis of N-Desmethyl Doxylamine, covering its chemical identity, structural characteristics, physicochemical properties, stability profile, and the analytical methodologies essential for its characterization. The insights and protocols herein are designed to support rigorous scientific investigation and streamlined pharmaceutical development.

Introduction and Significance

Background and Context

N-Desmethyl Doxylamine is formed in the body through the hepatic N-demethylation of Doxylamine, a metabolic process primarily catalyzed by cytochrome P450 (CYP) enzymes.[1] As a major metabolite, it exhibits biological activities analogous to its parent compound, including antihistaminic and sedative effects.[2] Its presence and concentration in biological matrices are critical endpoints in pharmacokinetic assessments of Doxylamine.

Importance in Pharmaceutical Development

The characterization of N-Desmethyl Doxylamine is a crucial aspect of the pharmaceutical development lifecycle for several reasons:

-

Metabolite Profiling: Understanding its formation, clearance, and potential for drug-drug interactions is fundamental to a comprehensive DMPK study.[1]

-

Impurity Standard: It serves as a critical reference standard for the identification and quantification of impurities in Doxylamine active pharmaceutical ingredients (APIs) and finished drug products.[1]

-

Analytical Method Validation: The development of specific and robust analytical methods for Doxylamine must account for the presence of its metabolites to ensure accurate quantification of the parent drug.[4][5]

-

Regulatory Compliance: Regulatory bodies require a thorough understanding of major metabolites for new drug applications, making detailed data on N-Desmethyl Doxylamine essential for submissions like Abbreviated New Drug Applications (ANDA).[1][4]

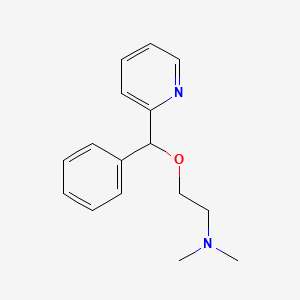

Chemical Identity and Structure

Nomenclature and Identifiers

A clear identification of N-Desmethyl Doxylamine is foundational for all research and development activities. The key identifiers are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | PubChem[1][6] |

| CAS Number | 78868-03-8 | ChemIDplus, EPA DSSTox[1][6] |

| Molecular Formula | C₁₆H₂₀N₂O | PubChem[1][6] |

| Molecular Weight | 256.34 g/mol | PubChem[1][6] |

| InChIKey | VCONERXBEFNHJS-UHFFFAOYSA-N | PubChem[1][6] |

Note: The succinate salt form (CAS No. 2731375-61-2) has a molecular formula of C₂₀H₂₆N₂O₅ and a molecular weight of approximately 374.44 g/mol .[3][7]

Molecular Structure

N-Desmethyl Doxylamine is a secondary amine, a key distinction from its tertiary amine parent, Doxylamine.[2] This structural difference has significant implications for its chemical properties, particularly hydrogen bonding potential and basicity. The molecule features a chiral center at the carbon atom bonded to the phenyl and pyridyl rings, an ether linkage, and aromatic systems.[1]

Caption: Figure 1: Chemical Structure of N-Desmethyl Doxylamine.

Stereochemistry

The presence of a chiral center means N-Desmethyl Doxylamine can exist as enantiomers.[1] The synthesis of specific enantiomers, such as (R)-Desmethyl Doxylamine, is crucial for investigating the stereospecificity of its metabolic pathways and biological activity.[1] This is a critical consideration in advanced pharmacological studies, as different enantiomers can exhibit distinct efficacy and toxicity profiles.

Physicochemical Properties

The physical and chemical properties of N-Desmethyl Doxylamine dictate its behavior in both biological systems and analytical workflows.

Summary of Properties

| Property | Value/Description | Significance |

| Appearance | The succinate salt is a white or creamy-white powder.[2] | Affects handling, formulation, and visual inspection. |

| Solubility (Succinate Salt) | DMF: 10 mg/mL, Ethanol: 5 mg/mL, DMSO: 3 mg/mL, PBS (pH 7.2): 3 mg/mL.[3] | Critical for preparing solutions for analytical standards, in vitro assays, and formulation development. |

| Hydrogen Bonding | As a secondary amine, it is a stronger hydrogen bond donor than the tertiary amine of Doxylamine.[2] | Influences solubility, crystallinity, and interactions with biological receptors. |

| pKa | The secondary amine group has an estimated pKa of ~9.5.[2] | Determines the ionization state at physiological pH, affecting membrane permeability and receptor binding. |

| Stability | Stable for ≥ 4 years when stored at -20°C.[3] | Essential for the management and shelf-life of reference standards. |

Solubility Profile: A Deeper Look

The solubility of N-Desmethyl Doxylamine is influenced by its polarity and the presence of ionizable groups. The succinate salt form significantly enhances aqueous solubility compared to the free base. However, its overall solubility is moderated by a reduction in hydrophilicity compared to the parent Doxylamine succinate.[2] This is a key consideration when developing aqueous formulations or buffer systems for analysis. For instance, in reversed-phase HPLC, this slight difference in polarity is the basis for its chromatographic separation from Doxylamine.

Stability and Forced Degradation

Understanding the stability of N-Desmethyl Doxylamine is essential for defining storage conditions and developing stability-indicating analytical methods. Forced degradation studies are a cornerstone of this process, revealing potential degradation pathways.

Caption: Figure 2: Forced Degradation Pathways for N-Desmethyl Doxylamine.

These studies are not merely procedural; they are predictive. For example, the susceptibility to oxidation indicates that formulations should be protected from oxidizing agents and that analytical methods must be capable of separating the N-oxide derivatives from the main compound peak.[1]

Synthesis and Metabolism

Synthetic Routes

The primary laboratory-scale synthesis of N-Desmethyl Doxylamine involves the controlled chemical demethylation of Doxylamine.[1][2]

Protocol: Demethylation of Doxylamine

-

Dissolution: Dissolve Doxylamine in a suitable aprotic solvent.

-

Reagent Addition: Introduce a specific demethylating agent under an inert atmosphere. The choice of agent and reaction conditions is critical to ensure selective removal of only one methyl group.

-

Controlled Reaction: Maintain the reaction at a specific temperature, monitoring its progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Quenching & Extraction: Once the reaction is complete, quench the process and perform a liquid-liquid extraction to isolate the crude product.

-

Purification: Purify the crude N-Desmethyl Doxylamine using column chromatography or recrystallization to achieve the desired purity for use as a reference standard.

Metabolic Formation

In vivo, N-Desmethyl Doxylamine is a product of Phase I metabolism. The pathway is a clear example of xenobiotic biotransformation.

Caption: Figure 3: Metabolic Pathway of Doxylamine to its Metabolites.

This N-demethylation is a crucial clearance pathway for Doxylamine.[2] The resulting N-Desmethyl Doxylamine can then undergo further demethylation to N,N-didesmethyldoxylamine or be conjugated with glucuronic acid (a Phase II reaction) to form more water-soluble compounds that are readily excreted in the urine.[1][2]

Analytical Characterization and Protocols

A multi-technique approach is required for the unambiguous identification and quantification of N-Desmethyl Doxylamine.

Chromatographic Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating N-Desmethyl Doxylamine from its parent compound and other related substances.[1] The choice of method parameters is driven by the physicochemical properties of the analytes.

Protocol: Exemplary Reversed-Phase HPLC Method

-

System: An HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides the necessary hydrophobicity to retain the analytes.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (provides acidic pH to protonate the amines, ensuring good peak shape).

-

B: Acetonitrile.

-

-

Elution: A gradient elution, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This is necessary because Doxylamine is more hydrophobic than N-Desmethyl Doxylamine and requires a stronger mobile phase for elution.

-

Detection: UV detection at a suitable wavelength or MS detection for enhanced specificity and sensitivity.

-

Validation: The method's specificity is confirmed by performing forced degradation studies and ensuring that all degradant peaks are well-resolved from the main analyte peak.[1]

Caption: Figure 4: General Workflow for HPLC Analysis.

Spectroscopic Identification

-

Mass Spectrometry (MS): Provides definitive molecular weight information and structural data through fragmentation patterns.[1][8] When coupled with liquid chromatography (LC-MS), it is a powerful tool for quantifying low levels of the metabolite in complex matrices. The use of stable isotope-labeled internal standards (e.g., deuterated analogs) is the gold standard for achieving accurate and precise quantification by correcting for matrix effects.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the absolute structural confirmation of the synthesized reference standard.[1] ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. Advanced 2D NMR techniques like COSY and HMBC are used to establish the definitive connectivity between atoms.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of N-Desmethyl Doxylamine would be expected to show characteristic absorption bands:

-

~3300-3500 cm⁻¹: N-H stretching vibration of the secondary amine. This peak would be absent in the spectrum of Doxylamine.

-

~2800-3000 cm⁻¹: C-H stretching from alkyl and aromatic groups.[9]

-

~1020-1220 cm⁻¹: C-N stretching vibrations.[9]

-

~1000-1300 cm⁻¹: C-O stretching of the ether group.

-

~1400-1600 cm⁻¹: C=C stretching vibrations from the aromatic rings.

-

Conclusion

N-Desmethyl Doxylamine is more than just a metabolic byproduct; it is a critical entity in the study and quality control of Doxylamine. Its unique chemical and physical properties, stemming from its secondary amine structure and chiral nature, necessitate a detailed and multi-faceted analytical approach. For professionals in pharmaceutical research and development, a thorough grasp of its solubility, stability, and spectral characteristics is not merely academic but a practical requirement for developing safe, effective, and regulatory-compliant medicines.

References

-

N-desmethyl-Doxylamine (succinate) - AdooQ Bioscience. (URL: [Link])

-

Doxylamine-impurities - Pharmaffiliates. (URL: [Link])

-

Doxylamine | C17H22N2O | CID 3162 - PubChem - NIH. (URL: [Link])

-

N-Desmethyldoxylamine | C16H20N2O | CID 135338 - PubChem - NIH. (URL: [Link])

-

N-Nitroso N-Desmethyl Doxylamine - SynZeal. (URL: [Link])

-

N-desmethyl-Doxylamine (succinate) - Biochemicals - CAT N°: 35089 - Bertin bioreagent. (URL: [Link])

-

N-Nitroso N-Desmethyl Doxylamine - Veeprho. (URL: [Link])

-

Doxylamine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Doxylamine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N - Doc Brown's Chemistry. (URL: [Link])

Sources

- 1. N-Desmethyldoxylamine Reference Standard [benchchem.com]

- 2. Buy N-desmethyl-Doxylamine (succinate) [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. N-Nitroso N-Desmethyl Doxylamine | SynZeal [synzeal.com]

- 5. veeprho.com [veeprho.com]

- 6. N-Desmethyldoxylamine | C16H20N2O | CID 135338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Cytochrome P450-Mediated Bioactivation of Doxylamine: Elucidating the Pathway to N-Desmethyl Doxylamine

Abstract

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely utilized for its sedative and antiemetic properties.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate, which is predominantly governed by the Cytochrome P450 (CYP450) superfamily of enzymes.[3][4] This technical guide provides a comprehensive examination of the enzymatic processes leading to the formation of N-desmethyl doxylamine, a principal metabolite. We will dissect the roles of the key CYP450 isozymes, present the established methodologies for their identification, and offer detailed, field-proven protocols for researchers in drug metabolism and development. This document is intended to serve as an authoritative resource, bridging foundational enzymatic principles with practical, validated experimental workflows.

Introduction: The Critical Role of Metabolism in Doxylamine's Profile

The biotransformation of xenobiotics is a critical determinant of their pharmacokinetic and pharmacodynamic properties. For doxylamine, hepatic metabolism is the primary route of clearance, converting the parent compound into more polar, excretable metabolites.[3] The initial and rate-limiting step in this cascade is often N-demethylation, which directly influences the drug's half-life and potential for drug-drug interactions (DDIs).[2][4]

The Cytochrome P450 enzymes, particularly those in families 1, 2, and 3, are the main catalysts for the oxidative metabolism of the majority of clinically used drugs.[5][6] Understanding which specific CYP isozymes are responsible for doxylamine's N-demethylation is paramount for predicting interindividual variability in patient response, assessing DDI risks, and guiding future drug development efforts.[5] Genetic polymorphisms in CYP genes, for instance, can lead to significant differences in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which can profoundly impact therapeutic outcomes and toxicity.[5][7]

This guide focuses specifically on the oxidative N-demethylation pathway of doxylamine, leading to its primary active metabolite, N-desmethyl doxylamine.

The Doxylamine Metabolic Pathway

Doxylamine undergoes successive N-demethylation in the liver. The first step, and the focus of this guide, is the conversion of doxylamine to N-desmethyl doxylamine. This is followed by a second demethylation to form N,N-didesmethyl doxylamine.[2][4][8] These reactions are mono-oxygenation events catalyzed by the CYP450 system.[6]

Figure 1: Metabolic cascade of doxylamine N-demethylation.

Key CYP450 Isozymes in this compound Formation

Reaction phenotyping studies have identified several CYP450 enzymes responsible for the biotransformation of doxylamine.[9] The formation of N-desmethyl doxylamine is not mediated by a single isozyme but is rather a concerted effort of multiple enzymes, with their relative contributions varying based on individual genetics and environmental factors. The primary enzymes implicated are CYP2D6, CYP1A2, and CYP2C9.[2][4]

Data Summary: Contribution of CYP450 Isozymes

The following table summarizes the key enzymes and their established role in doxylamine N-demethylation.

| CYP Isozyme | Known Role in Doxylamine Metabolism | Typical Substrates/Inhibitors | Clinical Significance & Causality |

| CYP2D6 | A primary contributor to N-demethylation.[2][4] | Substrates: Dextromethorphan, Codeine. Inhibitors: Quinidine, Bupropion. | Highly polymorphic gene; variations can lead to significant differences in doxylamine clearance, affecting both efficacy and potential for adverse events.[7] Its involvement is a key causal factor in inter-individual pharmacokinetic variability. |

| CYP1A2 | Contributes significantly to N-demethylation.[2][4] | Substrates: Caffeine, Theophylline. Inhibitors: Fluvoxamine. Inducers: Smoking (polycyclic aromatic hydrocarbons). | Activity is inducible by environmental factors like smoking, which can increase doxylamine clearance.[10] Co-administration with CYP1A2 inhibitors or inducers necessitates careful dose consideration. |

| CYP2C9 | Involved in the metabolic pathway.[2][4] | Substrates: Warfarin, Ibuprofen. Inhibitors: Fluconazole. | Possesses known genetic polymorphisms that can alter activity.[11] Its contribution, while present, helps form a more complete metabolic picture, explaining portions of clearance not attributable to CYP2D6 or CYP1A2 alone. |

Experimental Methodologies for CYP450 Phenotyping

Identifying the enzymes responsible for a specific metabolic reaction is a cornerstone of drug development.[9] The strategy involves a multi-pronged approach that builds a robust, self-validating case for the involvement of specific isozymes. The causality behind this workflow is to move from a complex, biologically relevant system (human liver microsomes) to highly specific, reductionist systems (recombinant enzymes) to confirm initial findings.

Figure 2: Logical workflow for CYP450 reaction phenotyping.

Human Liver Microsomes (HLM)

HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I metabolic enzymes, including CYPs.[12][13] They are the industry standard for initial in vitro metabolism studies. The core experiment involves incubating doxylamine with HLMs in the presence of an NADPH-regenerating system (as CYPs are NADPH-dependent) and quantifying the formation of this compound over time, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

Chemical Inhibition Assays

This is a critical step to dissect the contributions of individual isozymes within the complex HLM matrix.[9] The assay is run as described above, but with the addition of a selective chemical inhibitor for a specific CYP isozyme. A significant reduction in the rate of this compound formation in the presence of the inhibitor strongly implicates that isozyme in the metabolic pathway. For example, the use of quinidine would be expected to substantially decrease metabolite formation, pointing to the involvement of CYP2D6.

Recombinant CYP Enzymes (rCYPs)

To confirm that an enzyme can directly catalyze the reaction, doxylamine is incubated with individual, purified recombinant CYP isozymes expressed in a heterologous system (e.g., baculovirus-infected insect cells or E. coli).[9][16] Observing the formation of this compound in the presence of, for example, rCYP2D6 but not in a control incubation without the enzyme, provides definitive evidence of its catalytic capability.

Protocol: Phenotyping of Doxylamine N-demethylation using HLM

This protocol provides a self-validating system for identifying the CYP enzymes responsible for this compound formation.

Principle

Doxylamine is incubated with pooled human liver microsomes. The formation of N-desmethyl doxylamine is quantified via LC-MS/MS. Parallel incubations containing selective inhibitors for major CYP isozymes are run to determine the percent inhibition of the metabolic reaction, thereby identifying the contributing enzymes.

Materials & Reagents

-

Doxylamine Succinate (Substrate)

-

N-desmethyl doxylamine (Analytical Standard)

-

Doxylamine-d5 (Internal Standard for LC-MS/MS)[14]

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

NADPH Regenerating System (e.g., NADPH-Regen A/B)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Selective Inhibitors (in appropriate solvent, e.g., Methanol or DMSO):

-

Quinidine (for CYP2D6)

-

Fluvoxamine (for CYP1A2)

-

Sulfaphenazole (for CYP2C9)

-

-

Acetonitrile with 0.1% Formic Acid (Quenching/Extraction Solution)

-

96-well incubation plates and collection plates

-

LC-MS/MS system

Step-by-Step Methodology

-

Preparation of Incubation Mix:

-

On ice, prepare a master mix containing phosphate buffer and HLM. The final HLM protein concentration should be in the linear range, typically 0.25-0.5 mg/mL.

-

Causality: Working on ice and pre-warming only before reaction initiation prevents premature enzyme degradation. The protein concentration is optimized to ensure the reaction rate is linear with respect to time and protein.

-

-

Addition of Inhibitors/Vehicle:

-

To appropriate wells of the 96-well plate, add the selective inhibitors to achieve a final concentration known to be saturating for inhibition (e.g., 1 µM Quinidine).

-

To the "Control" wells, add an equivalent volume of the inhibitor's solvent (vehicle control). This validates that the solvent itself has no effect on enzyme activity.

-

-

Pre-incubation:

-

Add the HLM master mix to all wells.

-

Add Doxylamine to all wells to achieve a final concentration near its Km (if known) or typically 1-5 µM.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Causality: Pre-incubation ensures that the reaction starts at the optimal physiological temperature and allows for any interaction between the inhibitor and the enzyme before the substrate is metabolized.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

Self-Validation Control: Include wells containing all components except the NADPH regenerating system. The absence of metabolite formation in these wells confirms the reaction is NADPH-dependent and thus CYP-mediated.

-

Incubate at 37°C with shaking for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination (Quenching):

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard (Doxylamine-d5).

-

Causality: The cold organic solvent precipitates the microsomal proteins, instantly halting all enzymatic activity. The internal standard is added at this stage to control for variability in sample processing and instrument response.[14][17]

-

-

Sample Processing:

-

Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Data Analysis & Interpretation

-

LC-MS/MS Quantification:

-

Analyze the samples using a validated LC-MS/MS method to measure the peak area of N-desmethyl doxylamine and the internal standard.[18]

-

Calculate the peak area ratio (Metabolite/Internal Standard).

-

-

Calculating Percent Inhibition:

-

Determine the rate of formation in the vehicle control wells (represents 100% activity).

-

Determine the rate of formation in the presence of each inhibitor.

-

Calculate the percent inhibition for each isozyme using the formula: % Inhibition = (1 - (Rate with Inhibitor / Rate with Vehicle)) * 100

-

-

Interpretation:

-

A high percentage of inhibition by a specific inhibitor (e.g., >70% inhibition with Quinidine) indicates that the corresponding isozyme (CYP2D6) is a major contributor to N-desmethyl doxylamine formation.

-

The sum of inhibitions may exceed 100% due to non-specific inhibition or experimental variability, but the relative values provide a clear picture of the primary metabolic pathways.

-

Conclusion

The N-demethylation of doxylamine to its primary metabolite, N-desmethyl doxylamine, is a critical step in its biotransformation. This process is not monolithic but is catalyzed by a consortium of Cytochrome P450 enzymes. Authoritative evidence demonstrates that CYP2D6, CYP1A2, and CYP2C9 are the principal isozymes responsible for this metabolic reaction.[2][4]

For researchers and drug development professionals, a thorough understanding of this pathway, grounded in robust experimental validation, is essential. The methodologies outlined in this guide, from initial screening in human liver microsomes to confirmatory assays with selective inhibitors and recombinant enzymes, represent a validated and logical workflow for characterizing metabolic pathways. This knowledge directly informs predictions of drug-drug interactions, explains sources of pharmacokinetic variability, and ultimately contributes to the safer and more effective clinical use of doxylamine.

References

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

-

Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Drug Metabolism in the Liver. MDPI. [Link]

-

Doxylamine | C17H22N2O. PubChem - NIH. [Link]

-

Diphenhydramine. Wikipedia. [Link]

-

Krycer, M. P., & Gell, D. A. (2022). Doxylamine. StatPearls - NCBI Bookshelf. [Link]

-

R06AA09 - Doxylamine. Acute Porphyria Drugs. [Link]

-

Gielsdorf, W., & Schubert, K. (1981). Biotransformation of doxylamine: Isolation, identification and synthesis of some metabolites. Journal of Clinical Chemistry and Clinical Biochemistry, 19(6), 485-490. [Link]

-

Doxylamine. Wikipedia. [Link]

-

Sadiq, F., & Gaedigk, A. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes, 11(11), 1295. [Link]

-

Li, J., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

-

Urlacher, V. B., & Girhard, M. (2012). Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation. Trends in biotechnology, 30(1), 26–36. [Link]

-

Ghotbi, R. (2007). Genetic, epigenetic and environmental factors of importance for CYP1A2 catalyzed drug metabolism. Karolinska Institutet. [Link]

-

Aydin, M., et al. (2018). CYP2C9, CYPC19 and CYP2D6 gene profiles and gene susceptibility to drug response and toxicity in Turkish population. Pakistan journal of pharmaceutical sciences, 31(5(Special)), 2223-2230. [Link]

-

Hlavica, P., & Kehl, M. (1977). The Role of Cytochrome P-450 in the Dual Pathways of N-demethylation of N,N-dimethylaniline by Hepatic Microsomes. Hoppe-Seyler´s Zeitschrift für physiologische Chemie, 358(12), 1509-1518. [Link]

-

Miners, J. O., & Clarke, S. J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.5.1–7.5.18. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

Li, J., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Ovid. [Link]

-

Recombinant Cytochrome P450 (rCYP) Enzymes | BACTOSOMES®. BioIVT. [Link]

-

Li, J., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. ResearchGate. [Link]

-

Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological research, 36(1), 1–23. [Link]

-

Metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

Sources

- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. R06AA09 - Doxylamine [drugs-porphyria.org]

- 3. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Doxylamine - Wikipedia [en.wikipedia.org]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

- 10. openarchive.ki.se [openarchive.ki.se]

- 11. CYP2C9, CYPC19 and CYP2D6 gene profiles and gene susceptibility to drug response and toxicity in Turkish population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. bioivt.com [bioivt.com]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

N-demethylation pathway of Doxylamine metabolism

An In-depth Technical Guide to the N-demethylation Pathway of Doxylamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine, a first-generation antihistamine, is extensively metabolized in the liver, primarily through N-demethylation. This critical biotransformation pathway is mediated by the cytochrome P450 (CYP) enzyme system and significantly influences the drug's pharmacokinetic profile and clinical effects. This technical guide provides a comprehensive overview of the N-demethylation of doxylamine, detailing the enzymatic players, the resulting metabolites, and the established methodologies for its investigation. By synthesizing current knowledge, this document serves as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology, as well as for professionals involved in drug development and safety assessment.

Introduction to Doxylamine and its Metabolic Significance

Doxylamine is a widely used over-the-counter medication for the treatment of insomnia and allergies.[1][2] In combination with pyridoxine, it is also a first-line treatment for nausea and vomiting during pregnancy.[2][3] As a first-generation antihistamine, doxylamine exerts its effects by antagonizing H1 receptors in the central nervous system, which also contributes to its sedative properties.[2]

The clinical efficacy and safety profile of doxylamine are intrinsically linked to its metabolic fate. The drug undergoes extensive hepatic metabolism, with N-demethylation being a primary pathway.[4][5] Understanding this pathway is crucial for several reasons:

-

Pharmacokinetic Variability: The rate and extent of N-demethylation can vary among individuals due to genetic polymorphisms in the metabolizing enzymes, leading to differences in drug exposure and response.

-

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the enzymes responsible for doxylamine metabolism can alter its plasma concentrations, potentially leading to adverse effects or reduced efficacy.

-

Metabolite Activity: The N-demethylated metabolites may possess their own pharmacological or toxicological activities, contributing to the overall effect of the parent drug.

This guide will delve into the core aspects of doxylamine's N-demethylation, providing the scientific foundation necessary for its comprehensive study.

The N-demethylation Pathway of Doxylamine

The biotransformation of doxylamine is a multi-step process that begins with the removal of one or both methyl groups from its tertiary amine. This process is primarily carried out by the cytochrome P450 monooxygenase system, a superfamily of heme-containing enzymes responsible for the metabolism of a vast array of xenobiotics and endogenous compounds.[6]

Key Metabolites

The successive N-demethylation of doxylamine results in the formation of two major metabolites:

-

N-desmethyldoxylamine: The primary metabolite, formed by the removal of a single methyl group.[1][5]

-

N,N-didesmethyldoxylamine: The secondary metabolite, resulting from the removal of the second methyl group.[1][5]

These metabolites have been identified in human urine following the administration of doxylamine.[5][7] Further metabolism of these N-dealkylated products can occur, including N-acetylation.[7] Other metabolic pathways for doxylamine include N-oxidation and ring hydroxylation.[1][8]

The Role of Cytochrome P450 Isozymes

The N-demethylation of doxylamine is primarily catalyzed by the following cytochrome P450 isozymes:

-

CYP2D6: This is a major enzyme involved in the metabolism of approximately 25% of clinically used drugs.[9][10] It plays a significant role in the metabolism of many antihistamines, including doxylamine.[1] Genetic variations in the CYP2D6 gene can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes, which can significantly impact the clearance of doxylamine.[11]

-

CYP1A2: This is another important CYP isozyme involved in the metabolism of a wide range of drugs and procarcinogens.

-

CYP2C9: This enzyme is also a key player in the metabolism of numerous clinically important drugs.

The involvement of these specific CYP isozymes has been identified through in vitro studies using human liver microsomes and recombinant P450 enzymes.[1] For the structurally similar antihistamine diphenhydramine, CYP2D6 was found to be the high-affinity enzyme for N-demethylation, while CYP1A2, CYP2C9, and CYP2C19 were identified as low-affinity components.[12]

Biochemical Mechanism of N-demethylation

The N-demethylation of tertiary amines by cytochrome P450 enzymes is a complex oxidative process.[13] The generally accepted mechanism involves the following key steps:

-

Substrate Binding: Doxylamine binds to the active site of the CYP enzyme.

-

Electron Transfer: The heme iron of the CYP enzyme is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by accepting an electron from its redox partner, NADPH-cytochrome P450 reductase.

-

Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.

-

Second Electron Transfer: A second electron is transferred, leading to the formation of a reactive peroxo species.

-

Protonation and Water Elimination: Protonation of the peroxo species and subsequent cleavage of the O-O bond results in the formation of a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O).

-

Hydrogen Abstraction: The ferryl-oxo intermediate abstracts a hydrogen atom from the methyl group of doxylamine, forming a carbon-centered radical.

-

Oxygen Rebound: The hydroxyl group rebounds to the carbon radical, forming an unstable carbinolamine intermediate.

-

Product Formation: The carbinolamine spontaneously decomposes to yield the N-demethylated metabolite (N-desmethyldoxylamine) and formaldehyde.

This catalytic cycle is repeated for the subsequent demethylation of N-desmethyldoxylamine to N,N-didesmethyldoxylamine.

Experimental Approaches for Studying Doxylamine N-demethylation

A variety of in vitro and in vivo models are employed to investigate the N-demethylation of doxylamine. The choice of model depends on the specific research question, from identifying the enzymes involved to determining the pharmacokinetic parameters in a whole organism.

In Vitro Models

-